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molecular formula C13H16O4 B8647761 6-(Benzoyloxy)hexanoic acid CAS No. 137591-00-5

6-(Benzoyloxy)hexanoic acid

Cat. No. B8647761
M. Wt: 236.26 g/mol
InChI Key: ZMHVTFSCBAAXEW-UHFFFAOYSA-N
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Patent
US05426115

Procedure details

To a solution of benzyl 6-benzoyloxy-hexanoate (c) (38.09 g) in ethyl acetate was added 5% Pd/C (3 g) and the resultant mixture was stirred under a hydrogen atmosphere for 24 hours. The crude product obtained by treating in the conventional manner was distilled under reduced pressure (1 mmHg, 182°-192° C.) to give the title compound (d).
Name
benzyl 6-benzoyloxy-hexanoate
Quantity
38.09 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]([O:17]CC1C=CC=CC=1)=[O:16])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(OCC)(=O)C.[Pd]>[C:1]([O:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]([OH:17])=[O:16])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
benzyl 6-benzoyloxy-hexanoate
Quantity
38.09 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCCCCCC(=O)OCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product obtained
ADDITION
Type
ADDITION
Details
by treating in the conventional manner
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure (1 mmHg, 182°-192° C.)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OCCCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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